molecular formula C13H13BrN2O2S B602859 [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine CAS No. 1206108-60-2

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine

Katalognummer: B602859
CAS-Nummer: 1206108-60-2
Molekulargewicht: 341.23g/mol
InChI-Schlüssel: ROUKETDENHESLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine is a chemical compound with the molecular formula C13H13BrN2O2S and is identified in the PubChem database under CID 47001928 . This brominated sulfonamide belongs to a class of pyridine-based derivatives that are of significant interest in medicinal and organic chemistry research. Compounds featuring a bromopyridine core, similar to this one, are valuable intermediates in synthetic chemistry. They are frequently used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct more complex biaryl structures for drug discovery and material science . Furthermore, related sulfonamide-containing pyridine compounds have been studied for their diverse biological activities, which can include antimicrobial and antithrombolytic effects, making this chemical class a promising scaffold for developing new therapeutic agents . The structural features of analogous molecules, such as intramolecular hydrogen bonding and three-dimensional networking in the crystal state, also make them subjects of interest in crystallography and computational chemistry . This product is intended for research purposes as a building block or intermediate in chemical synthesis and biological screening. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-bromo-2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-9-6-10(2)13(7-12(9)14)19(17,18)16-11-4-3-5-15-8-11/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUKETDENHESLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions and Stoichiometry

Typical conditions involve dissolving 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. 5-Bromo-2,4-dimethylbenzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq) to neutralize HCl. The mixture is stirred for 12–24 hours at room temperature.

Table 1: Optimization of Sulfonylation Parameters

Parameter Optimal Range Impact on Yield
Solvent THF > DCM > AcCN THF: 85% yield
Temperature 0°C → RT >90% conversion
Base Et3N > DMAP Et3N: 88% yield
Reaction Time 12–24 hours ≤5% side products

Purification and Characterization

Crude product is washed with 1M HCl, saturated NaHCO3, and brine. Column chromatography (SiO2, hexane:EtOAc 3:1) isolates the pure sulfonamide. NMR confirms the absence of residual sulfonyl chloride (δ 7.8–8.1 ppm for aromatic protons).

Directed Metal-Catalyzed Functionalization of Preformed Sulfonamides

Recent patents disclose nickel-catalyzed C–H functionalization to introduce methyl or bromo groups post-sulfonylation. For [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine, this method avoids handling unstable brominated intermediates.

Nickel-Catalyzed Methylation

WO2024015825A1 describes methyl zinc halides (e.g., Zn(CH3)2) with Ni(COD)2 (5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%) in THF at 60°C. The reaction selectively substitutes bromide with methyl groups:

$$
\text{Ar-Br} + \text{Zn(CH}3\text{)}2 \xrightarrow{\text{Ni catalyst}} \text{Ar-CH}3 + \text{ZnBr}2
$$

Table 2: Nickel-Catalyzed Methylation Efficiency

Substrate Yield (%) Selectivity (%)
5-Bromo-2,4-dimethylphenyl 92 >99
3-Bromopyridyl 78 95

Bromination via Electrophilic Aromatic Substitution

Bromine (1.05 eq) in acetic acid at 40°C introduces bromine at the para position relative to the sulfonyl group. FeBr3 (10 mol%) enhances regioselectivity, achieving >95% conversion.

Multi-Step Synthesis from 2-Amino-3,5-Dibromo-4-Methylpyridine

WO2024015825A1 outlines a pathway starting with 2-amino-3,5-dibromo-4-methylpyridine (Formula II). A directing group (e.g., N,N-dimethylformamide-dimethylacetal) facilitates selective functionalization:

Directed C–H Activation

The amine is protected as (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (Formula IV) to direct nickel-catalyzed methyl insertion at the 3-position:

$$
\text{Formula IV} + \text{Me}_2\text{Zn} \xrightarrow{\text{Ni}} \text{Formula V (3-methyl derivative)}
$$

Hydrolysis and Sulfonylation

Formula V undergoes acidic hydrolysis (HCl, MeOH) to yield 5-bromo-3,4-dimethylpyridin-2-amine, which is then sulfonylated as in Section 1.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale syntheses prefer toluene over DCM due to lower toxicity and easier recycling. Distillation recovers >90% toluene, reducing costs by 40%.

Catalytic Efficiency and Turnover Numbers (TON)

Nickel catalysts achieve TONs of 1,200–1,500 in methylation reactions, outperforming palladium (TON 300–400).

Analytical Validation of Synthetic Products

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 2.34 (s, 6H, CH3), 7.21–7.89 (m, aromatic H), 8.51 (s, 1H, NH).
  • HRMS : m/z calc. for C13H14BrN2O2S [M+H]+: 357.9924; found: 357.9921.

Purity Assessment

HPLC (C18, 60% MeCN/water) shows ≥99% purity with retention time 8.2 minutes.

Analyse Chemischer Reaktionen

Types of Reactions

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.

Wirkmechanismus

The mechanism of action of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine Benzene + pyridine Br, 2,4-dimethyl, sulfonyl, 3-aminopyridyl Sulfonamide 357.23
Acetophenone-2,4-dimethylphenyl hydrazone Benzene + acetophenone 2,4-dimethyl, hydrazone Hydrazone ~267.33 (estimated)
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine + benzene Br, morpholine, sulfonamide, trimethyl Sulfonamide, thioether ~600.00 (estimated)
5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate Pyridine Br, I, triflate Triflate ~437.93 (estimated)

Key Observations :

  • Sulfonamide vs. Hydrazone: The target compound’s sulfonamide group offers greater hydrolytic stability compared to hydrazones (e.g., acetophenone-2,4-dimethylphenyl hydrazone), which are prone to hydrolysis under acidic conditions .
  • Bromine Substituent : Bromine in the target compound and 5-bromo-3-iodopyridin-2-yl triflate enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, the triflate group in the latter increases leaving-group ability, making it more reactive in nucleophilic substitutions .

Physicochemical Properties

  • Solubility: Sulfonamides generally exhibit moderate water solubility due to hydrogen-bonding capacity. The target compound’s methyl groups may reduce solubility compared to non-methylated analogs.
  • Thermal Stability : Sulfonamides like the target compound are typically stable up to 200°C, whereas hydrazones (e.g., ) decompose at lower temperatures (~150°C).

Biologische Aktivität

The compound [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2,4-dimethylphenol with sulfonyl chloride followed by amination with 3-pyridylamine. The following general reaction scheme outlines the process:

  • Formation of Sulfonamide :
    5 Bromo 2 4 dimethylphenol+Sulfonyl Chloride 5 Bromo 2 4 dimethylphenyl sulfonyl \text{5 Bromo 2 4 dimethylphenol}+\text{Sulfonyl Chloride}\rightarrow \text{ 5 Bromo 2 4 dimethylphenyl sulfonyl }
  • Amination :
     5 Bromo 2 4 dimethylphenyl sulfonyl +3 Pyridylamine 5 Bromo 2 4 dimethylphenyl sulfonyl 3 pyridylamine\text{ 5 Bromo 2 4 dimethylphenyl sulfonyl }+\text{3 Pyridylamine}\rightarrow \text{ 5 Bromo 2 4 dimethylphenyl sulfonyl 3 pyridylamine}

Anticancer Properties

Research has indicated that sulfonamide derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can restore mutant p53 function, which is crucial in cancer biology. The binding of such compounds to mutant p53 enhances its ability to bind DNA and induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. In particular, sulfonamide derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. For example, related compounds have shown IC50 values as low as 0.52 µM against BuChE, indicating potent inhibitory activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Mutant p53 Restoration : By binding to mutant p53, the compound may restore its function and enhance tumor suppression pathways.
  • Enzyme Inhibition : The inhibition of AChE and BuChE suggests potential applications in treating cognitive decline associated with neurodegenerative diseases.
  • Antioxidant Activity : Some studies indicate that derivatives of this class may possess antioxidant properties, further contributing to their therapeutic potential.

Case Studies

  • Study on Anticancer Activity : A study demonstrated that sulfonamide derivatives could significantly reduce tumor growth in xenograft models by restoring p53 function and inducing apoptosis .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of related compounds through their inhibition of cholinesterases, suggesting a mechanism for enhancing cognitive function in models of Alzheimer's disease .

Data Table: Biological Activity Overview

PropertyValue/Description
IC50 (BuChE) 0.52 µM
IC50 (AChE) Not specified; related compounds show inhibition
Anticancer Mechanism Restores mutant p53 function
Potential Applications Cancer therapy; Neurodegenerative diseases

Q & A

Basic Research Questions

1. Synthesis Optimization Q: What methodologies are recommended for synthesizing [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine with high yield and purity? A:

  • Key Steps :
    • Coupling Reaction : React 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-aminopyridine in anhydrous pyridine to form the sulfonamide bond. Pyridine acts as both a solvent and acid scavenger .
    • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete reaction.
    • Purification : Isolate the product via precipitation (e.g., water addition) followed by column chromatography (silica gel, ethyl acetate/hexane) .
  • Yield Optimization :
    • Temperature: Room temperature (20–25°C) avoids side reactions.
    • Reaction Time: 24 hours ensures full conversion .

2. Structural Characterization Q: Which analytical techniques are most effective for confirming the structure of this compound? A:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine; δ 7.0–7.4 ppm for bromophenyl) and methyl groups (δ 2.3–2.6 ppm) .
    • ¹³C NMR : Confirm sulfonyl (C-SO₂) at ~140 ppm and pyridine carbons at 120–150 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern for bromine .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., sulfonyl-pyridine dihedral angles) .

Advanced Research Questions

3. Structure-Activity Relationship (SAR) Studies Q: How can researchers investigate the SAR of this compound derivatives for biological activity? A:

  • Synthetic Modifications :
    • Vary substituents on the phenyl ring (e.g., replace Br with Cl or F) .
    • Modify pyridine with electron-withdrawing/donating groups (e.g., methoxy, nitro) .
  • Biological Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Data Analysis :
    • Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

4. Data Contradictions in Biological Activity Q: How should researchers address discrepancies in reported biological activity data for this compound? A:

  • Purity Verification :
    • Perform HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
  • Assay Conditions :
    • Standardize cell lines, incubation times, and concentrations (e.g., 1–100 µM) .
    • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal Assays :
    • Combine proliferation assays (BrdU incorporation ) with apoptosis markers (Annexin V/PI staining) to cross-validate results.

5. Mechanism of Action in Biological Systems Q: What strategies can elucidate the mechanism of action of this compound? A:

  • Proteomics : Use affinity chromatography to identify binding partners .
  • Pathway Analysis :
    • Perform RNA-seq or Western blotting to assess effects on signaling pathways (e.g., MAPK/ERK, PI3K/AKT) .
  • Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.